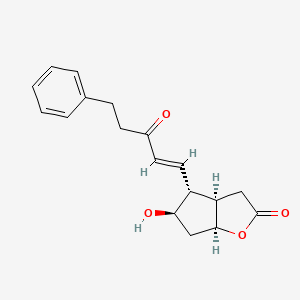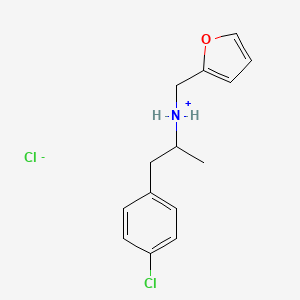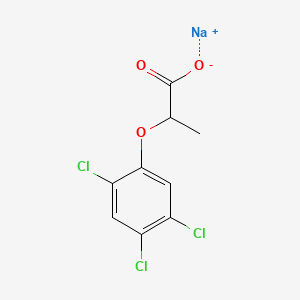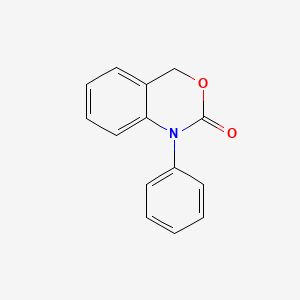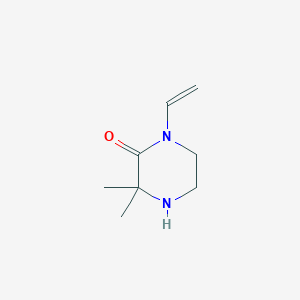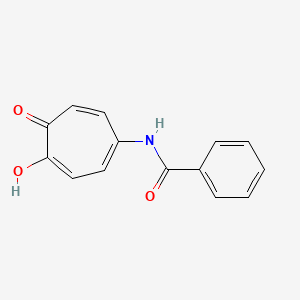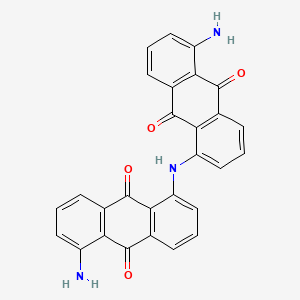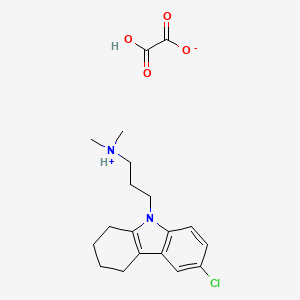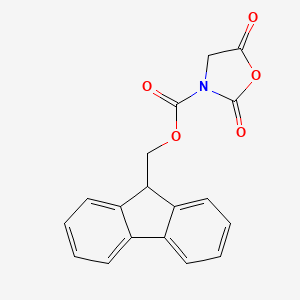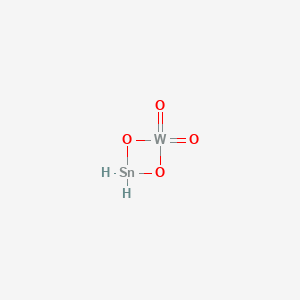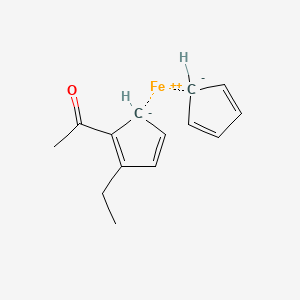
1-Acetyl-2-ethylferrocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-2-ethylferrocene is an organometallic compound that belongs to the ferrocene family. It consists of a ferrocene core, which is a sandwich-like structure with an iron atom sandwiched between two cyclopentadienyl rings. In this compound, one of the cyclopentadienyl rings is substituted with an acetyl group and an ethyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Méthodes De Préparation
1-Acetyl-2-ethylferrocene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-ethylferrocene using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the ferrocene core. The product is then purified using column chromatography or recrystallization techniques.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1-Acetyl-2-ethylferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ferrocenium ion. Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol. Sodium borohydride is a common reducing agent used for this purpose.
Substitution: Electrophilic substitution reactions can occur on the cyclopentadienyl rings. For example, halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields the ferrocenium ion, while reduction yields the alcohol derivative.
Applications De Recherche Scientifique
1-Acetyl-2-ethylferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other ferrocene derivatives. Its unique structure makes it a valuable compound for studying the electronic properties of organometallic compounds.
Biology: The compound has been investigated for its potential use in bioorganometallic chemistry. Its stability and ability to undergo redox reactions make it a candidate for developing new biomolecules and drugs.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological molecules and its redox properties are of particular interest.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in processes such as polymerization and hydrogenation.
Mécanisme D'action
The mechanism of action of 1-acetyl-2-ethylferrocene involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile redox agent. In biological systems, it can interact with enzymes and other proteins, potentially altering their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used. For example, in medicinal applications, it may interact with cellular redox systems, influencing processes such as oxidative stress and cell signaling.
Comparaison Avec Des Composés Similaires
1-Acetyl-2-ethylferrocene can be compared with other ferrocene derivatives such as acetylferrocene and ethylferrocene. While all these compounds share a common ferrocene core, the presence of different substituents imparts unique properties to each compound. For instance:
Acetylferrocene: Contains an acetyl group but lacks the ethyl group. It is commonly used in organic synthesis and as a standard in electrochemical studies.
Ethylferrocene: Contains an ethyl group but lacks the acetyl group. It is used in the study of the electronic effects of alkyl substituents on the ferrocene core.
The uniqueness of this compound lies in the combination of both acetyl and ethyl groups, which can influence its reactivity and stability in different ways compared to its analogs.
Propriétés
Numéro CAS |
1316-97-8 |
|---|---|
Formule moléculaire |
C14H16FeO |
Poids moléculaire |
256.12 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1-(2-ethylcyclopenta-1,3-dien-1-yl)ethanone;iron(2+) |
InChI |
InChI=1S/C9H11O.C5H5.Fe/c1-3-8-5-4-6-9(8)7(2)10;1-2-4-5-3-1;/h4-6H,3H2,1-2H3;1-5H;/q2*-1;+2 |
Clé InChI |
PKMBLFDABBJSJO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C([CH-]C=C1)C(=O)C.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


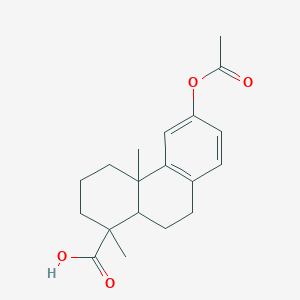
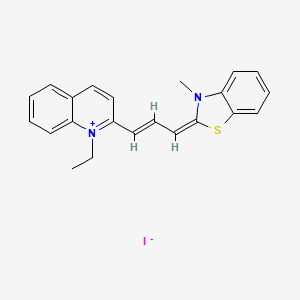
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
